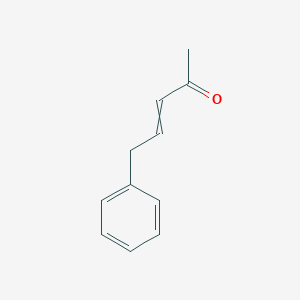

5-Phenyl-3-penten-2-one

Description

Structure

3D Structure

Properties

CAS No. |

10521-97-8 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

5-phenylpent-3-en-2-one |

InChI |

InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3 |

InChI Key |

FBDLPZQWOVGYJU-UHFFFAOYSA-N |

SMILES |

CC(=O)C=CCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C=CCC1=CC=CC=C1 |

Synonyms |

5-Phenyl-3-penten-2-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Phenyl 3 Penten 2 One

Conventional Multistep Synthesis Routes

Traditional approaches to synthesizing 5-phenyl-3-penten-2-one often involve well-established olefination reactions. These methods, while reliable, present their own set of challenges regarding yield and stereoselectivity.

Wittig Reaction Protocols Utilizing Phosphoranes

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. dalalinstitute.comnumberanalytics.com For the synthesis of this compound, this typically involves the reaction of a stabilized phosphorane, such as (2-oxopropyl)triphenylphosphorane, with phenylacetaldehyde. The ylide is prepared by treating the corresponding phosphonium (B103445) salt with a strong base. numberanalytics.com

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. numberanalytics.com This four-membered ring subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. numberanalytics.com The use of stabilized ylides generally favors the formation of the (E)-isomer of the alkene.

A variation involves the reaction of 3-phenylpropyltriphenylphosphonium bromide with ethyl trifluoroacetate (B77799) in the presence of sodium hydride and tetrahydrofuran. vulcanchem.comorgsyn.org

Horner-Wadsworth-Emmons Condensation Strategies

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction and is often preferred due to its superior nucleophilicity and the easier removal of the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com This reaction employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, which then reacts with an aldehyde or ketone. wikipedia.org

For the synthesis of (E)-5-phenyl-3-penten-2-one, a common strategy is the condensation of diethyl (2-oxopropyl)phosphonate with phenylacetaldehyde. uregina.ca The HWE reaction typically shows high (E)-stereoselectivity, which is a significant advantage for producing the trans-isomer of this compound. wikipedia.orgnrochemistry.com The reaction mechanism involves the formation of an oxaphosphetane intermediate, similar to the Wittig reaction, leading to the desired alkene. nrochemistry.com

Table 1: Comparison of Wittig and HWE Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Nucleophilicity | Less nucleophilic | More nucleophilic |

| Basicity | More basic | Less basic |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble and easily removed) |

| Stereoselectivity | Variable, dependent on ylide stability and reaction conditions | Generally favors (E)-alkene formation |

| Reacts with | Aldehydes and some ketones | Aldehydes and a wider range of ketones |

Challenges and Yield Optimization in Established Procedures

While both the Wittig and HWE reactions are powerful tools, they are not without their challenges. In the Wittig reaction, the separation of the triphenylphosphine oxide byproduct from the desired product can be problematic, often requiring chromatography. Furthermore, controlling the stereoselectivity to favor the desired (E)- or (Z)-isomer can be difficult. dalalinstitute.com

The HWE reaction, while generally providing better (E)-selectivity and easier byproduct removal, can also face issues. alfa-chemistry.com The choice of base and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of strong bases like sodium hydride requires anhydrous conditions.

Optimization of these procedures often involves screening different bases, solvents, and reaction temperatures. For the HWE reaction, modifications such as the Still-Gennari conditions, which use phosphonates with electron-withdrawing groups and non-coordinating cations, can be employed to favor the formation of (Z)-alkenes if desired. nrochemistry.com Another approach, the Masamune-Roush conditions, utilizes lithium chloride and an amine base for reactions with base-sensitive substrates. nrochemistry.com

Organocatalytic Approaches to Enone Formation

In recent years, organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives for various transformations.

Development of Asymmetric Synthesis Protocols

The development of asymmetric methods to produce chiral molecules is a major focus of modern organic synthesis. frontiersin.org Organocatalysis has provided significant advancements in the asymmetric synthesis of enones. While specific organocatalytic methods for the direct asymmetric synthesis of this compound are not extensively detailed in the provided search results, the general principles of organocatalytic enone synthesis are well-established.

For instance, proline and its derivatives are often used as catalysts in Mannich-type reactions, which can be a step in the synthesis of substituted enones. researchgate.net Chiral primary amine-thioureas have also been developed as bifunctional catalysts for various asymmetric reactions, including Michael additions to unsaturated ketones. rsc.org These catalysts can activate both the nucleophile and the electrophile, leading to high enantioselectivity. rsc.org While not a direct synthesis of the parent compound, these methodologies highlight the potential for developing asymmetric routes to derivatives of this compound.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. tandfonline.com This includes using safer solvents, reducing waste, and improving atom economy.

In the context of this compound synthesis, green chemistry considerations can be applied to the established methods. For example, exploring the use of greener solvents or catalyst systems is an active area of research. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also reduce waste and improve efficiency. researchgate.net

While specific green synthesis protocols for this compound are not detailed in the provided results, the broader field of green organic synthesis provides a framework for improving the environmental footprint of its production. tandfonline.com This could involve using biocatalysis, reactions in aqueous media, or developing catalytic systems that can be recycled and reused.

Chemo- and Stereoselective Preparation of Isomers

The synthesis of specific isomers of this compound requires precise control over the reaction chemistry to favor the formation of a desired geometric isomer (E/Z) or stereoisomer. Advanced methodologies have been developed that leverage catalysis to achieve high levels of chemo- and stereoselectivity, providing access to specific precursors and derivatives of the target compound.

Nickel-Catalyzed Three-Component Synthesis of (E)-Isomer Precursors

A notable stereoselective method involves a nickel-catalyzed three-component reaction to produce (E)-5-phenyl-3-penten-1-ol derivatives, which are direct precursors to the corresponding ketone. researchgate.net This reaction combines a phenyl group source (diphenylzinc), a conjugated diene (1,3-butadiene), and various aldehydes. The methodology demonstrates high E-selectivity for the newly formed double bond. researchgate.net

In a typical procedure, the reaction is carried out in the presence of a Ni(acac)₂ catalyst at room temperature, yielding 1-alkyl or 1-aryl substituted (E)-5-phenyl-3-penten-1-ols in good yields. researchgate.net The reaction effectively assembles the core structure with the phenyl group at the 5-position and establishes the (E)-configuration of the C3-C4 double bond. researchgate.net

| Aldehyde Reactant | Resulting Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (E)-1,5-Diphenyl-3-penten-1-ol | 81 |

| 4-Chlorobenzaldehyde | (E)-1-(4-Chlorophenyl)-5-phenyl-3-penten-1-ol | 79 |

| Cyclohexanecarboxaldehyde | (E)-1-Cyclohexyl-5-phenyl-3-penten-1-ol | 69 |

| Butyraldehyde | (E)-5-Phenyl-3-octen-4-ol | 72 |

Data sourced from a study on nickel-catalyzed three-component reactions. researchgate.net

Palladium-Catalyzed Synthesis of (Z)-Silyl Enol Ether Derivatives

For the preparation of Z-isomers, a palladium-catalyzed reaction provides a highly regio- and stereoselective route to silyl (B83357) enol ethers, which are versatile ketone surrogates. This method utilizes the reaction between a thiol ester and a bis(iodozincio)alkane. rsc.org Specifically, the synthesis of 3-t-Butyldimethylsiloxy-5-phenyl-2-pentene, a silyl enol ether derivative of this compound, shows a strong preference for the Z-isomer. rsc.org

The reaction involves a palladium catalyst, such as Pd₂(dba)₃, with a phosphine (B1218219) ligand. The subsequent silylation of the intermediate yields the silyl enol ether. The process demonstrates high selectivity, producing the Z-isomer in a 93:7 ratio over the E-isomer. rsc.org

| Thiol Ester Reactant | Silyl Enol Ether Product | Isomer Ratio (Z:E) |

|---|---|---|

| S-p-Nitrophenyl 3-phenylpropanethioate | 3-t-Butyldimethylsiloxy-5-phenyl-2-pentene | 93:7 |

| S-p-Nitrophenyl 3-(p-bromophenyl)propanethioate | 5-(p-Bromophenyl)-3-t-butyldimethylsiloxy-2-pentene | 93:7 |

Data sourced from research on the chemo-, regio-, and stereoselective preparation of silyl enol ethers. rsc.org

Mechanistic and Isomerization Studies of 5 Phenyl 3 Penten 2 One Systems

Z/E Isomerization Equilibria and Kinetics

The geometric isomers of 5-phenyl-3-penten-2-one, designated as Z (cis) and E (trans), can interconvert under specific conditions. This process involves rotation around the carbon-carbon double bond, a transformation that is typically facilitated by a catalyst.

Experimental Investigations of Z/E Isomerization Pathways

Experimental studies, often employing catalysts like iodine, have been conducted to probe the dynamics of Z/E isomerization. acs.orgnih.gov In the case of this compound, iodine-catalyzed equilibration experiments have shown that the system heavily favors the E isomer. acs.orgnih.gov In fact, the Z (cis) diastereoisomers are often not detectable in the equilibrated mixture, indicating that they are significantly less stable thermodynamically. acs.orgnih.gov This preference for the E configuration is a common feature for many alkenes, as it minimizes steric hindrance. vulcanchem.com

The kinetics of Z/E isomerization for similar systems have been investigated, often revealing first-order reaction profiles. umich.educdnsciencepub.com Computational studies complement these experimental findings by modeling the energy landscapes of the isomerization pathways. For this compound, the energy barrier for the internal rotation of the iodo intermediate, which is the rate-determining step in iodine-catalyzed isomerization, has been calculated. uregina.ca

Influence of Catalysis on Stereoisomer Interconversion

Catalysts are essential for facilitating the interconversion between Z and E stereoisomers by providing a lower energy pathway for the reaction. Iodine is a classic example, where it is thought to add to the double bond, allowing for rotation, and then is eliminated to yield the more stable isomer. acs.orgacs.org The effectiveness of this catalysis is evident in the complete conversion of Z isomers to their E counterparts in some systems. acs.org

Other catalytic systems, including those based on transition metals like palladium and iron, are also known to promote alkene isomerization. rsc.orgnih.govd-nb.info For instance, palladium nanoparticle catalysts have been shown to be effective in isomerizing various alkenes, with the mechanism often involving the formation of a mono-σ bonded Pd-alkyl intermediate. rsc.orgrsc.org Similarly, iron complexes can catalyze double bond isomerization, potentially through an Fe(I)/Fe(III) catalytic cycle. nih.govd-nb.info The choice of catalyst can significantly impact the selectivity and efficiency of the isomerization process.

Hydrogen-Shift Isomerization in Phenylpentenones

In addition to Z/E isomerization, phenylpentenones can undergo hydrogen-shift isomerization, which involves the migration of a double bond. This leads to the formation of constitutional isomers with different connectivity.

Competitive Pathways Between Z/E and Hydrogen-Shift Isomerization

A key aspect of the chemistry of this compound is the competition between Z/E isomerization and hydrogen-shift isomerization. acs.orgnih.gov Experimental and theoretical studies on the iodine-catalyzed isomerization of (E)-5-phenyl-3-penten-2-one reveal that it can convert to (E)-5-phenyl-4-penten-2-one. acs.orgnih.gov In this system, the hydrogen-shift isomerization is a significant pathway, leading to a mixture of the conjugated and deconjugated isomers. acs.orgnih.gov Notably, even with the promotion of hydrogen-shift isomerization, the Z isomers of both this compound and 5-phenyl-4-penten-2-one are not observed in detectable amounts at equilibrium. acs.orgnih.gov

Equilibrium Analysis of Conjugated vs. Deconjugated Isomers

The equilibrium between the conjugated isomer, (E)-5-phenyl-3-penten-2-one (E-1), and the deconjugated isomer, (E)-5-phenyl-4-penten-2-one (E-2), has been a subject of detailed study. acs.orgnih.gov Experimental results from iodine-catalyzed isomerization show that the equilibrated mixture consists mainly of E-1 and E-2, with E-2 being present in a moderate excess. acs.orgnih.gov This indicates a slight thermodynamic preference for the deconjugated isomer.

The experimental free energy difference (ΔrGexpt. 298) for this equilibrium was determined to be -0.7 kcal mol⁻¹. acs.orgnih.gov This finding is supported by density functional theory (DFT) calculations, which estimated the theoretical free energy difference (ΔrGtheo. 298) to be -1.1 kcal mol⁻¹. acs.orgnih.govvulcanchem.com The small energy difference between these two isomers highlights the subtle balance of stabilizing factors that determine the position of the double bond.

Table 1: Equilibrium Data for Phenylpentenone Isomerization

| Isomer | Experimental Free Energy (kcal/mol) | Theoretical Free Energy (kcal/mol) |

| (E)-5-phenyl-3-penten-2-one | 0 | 0 |

| (E)-5-phenyl-4-penten-2-one | -0.7 acs.orgnih.gov | -1.1 acs.orgnih.govvulcanchem.com |

Catalytic Mechanisms of Isomerization

The mechanisms by which catalysts promote the isomerization of this compound and related alkenes are varied and depend on the nature of the catalyst.

For iodine-catalyzed Z/E isomerization, the generally accepted mechanism involves the reversible addition of an iodine atom to the double bond, forming a radical intermediate. uregina.ca This intermediate can then undergo rotation around the central carbon-carbon single bond, followed by the elimination of the iodine atom to form the other geometric isomer. The rate-determining step in this process is typically the internal rotation of the iodo intermediate. uregina.ca

In the context of hydrogen-shift isomerization, acid or base catalysis can play a role. whiterose.ac.uk For instance, base-catalyzed isomerization can proceed through the formation of an enolate intermediate, which can then be protonated at a different position to yield the rearranged alkene. Metal-catalyzed hydrogen shifts often involve the formation of metal-hydride species and subsequent insertion of the alkene into the metal-hydride bond, followed by β-hydride elimination to give the isomerized product. nih.govd-nb.info Some iron catalysts are proposed to operate through an Fe(I)/Fe(III) cycle involving an η³-allyl intermediate. nih.govd-nb.info Palladium nanoparticle catalysts can facilitate isomerization via a mono-σ bonded Pd-alkyl intermediate. rsc.orgrsc.org

The study of these catalytic mechanisms is crucial for controlling the outcome of chemical reactions and for designing new synthetic methodologies. The choice of catalyst and reaction conditions can be tailored to favor a specific isomer, demonstrating the power of catalysis in organic synthesis.

Role of Iodine Catalysis in Alkene Equilibration

Iodine is a well-established and commonly used catalyst for facilitating the equilibration of alkene isomers, a practice that dates back to the 19th century. uregina.caacs.org Its primary role is to accelerate the conversion of less stable alkene isomers into their more thermodynamically stable counterparts. acs.org This is particularly useful in synthetic chemistry, for instance, to maximize the yield of the preferred E (trans) isomer from a Z/E (cis/trans) mixture often produced in reactions like the Wittig reaction. uregina.caresearchgate.netnih.gov The catalytic process is typically initiated by the thermal or photolytic formation of iodine atoms from molecular iodine (I₂). uregina.caacs.org

In the context of the this compound system, iodine catalysis has been studied to understand the competition between Z/E (geometrical) isomerization and hydrogen-shift (positional) isomerization. acs.orgnih.gov Experimental studies have demonstrated that iodine catalysis applied to (E)-5-phenyl-3-penten-2-one, also referred to as E-1, leads to an equilibrium with its hydrogen-shift isomer, (E)-5-phenyl-4-penten-2-one (E-2). acs.orgnih.govvulcanchem.com The resulting equilibrated mixture predominantly contains these two E-isomers, with E-2 present in a moderate excess, while the corresponding Z (cis) diastereoisomers are not detected in significant amounts. acs.orgnih.govresearchgate.net This indicates that under iodine catalysis, the system reaches a thermodynamic equilibrium that favors the hydrogen-shift isomer E-2 slightly over the conjugated E-1 isomer, and strongly disfavors the Z-isomers. acs.org

Theoretical Descriptions of Catalyzed Isomerization Processes

Computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in providing a detailed theoretical description of iodine-catalyzed isomerization processes. researchgate.netacs.org For the Z/E isomerization of alkenes, including this compound, a conventional three-step mechanism is widely accepted and has been rigorously modeled. uregina.canih.gov

The proposed mechanism involves:

Association: A free iodine atom reversibly adds to one of the carbons of the C=C double bond, forming a carbon-iodine covalent bond and creating a radical intermediate. uregina.ca

Internal Rotation: This iodo-radical intermediate, now possessing a C-C single bond where the double bond was, undergoes internal rotation. This rotation is the key step that interconverts the cis and trans geometries. uregina.caacs.org

Dissociation: The iodine atom detaches from the rotated intermediate, reforming the C=C double bond in the new isomeric configuration and regenerating the iodine atom catalyst. uregina.ca

Theoretical studies on this compound and similar alkenes show that the stability of the iodo intermediate is often weak and depends on how the iodine addition affects the molecule's conjugation. uregina.canih.gov The rate-determining step for the Z/E isomerization is consistently found to be the internal rotation of the iodo intermediate (the middle step). uregina.caacs.org

For the competing hydrogen-shift isomerization between (E)-5-phenyl-3-penten-2-one (E-1) and (E)-5-phenyl-4-penten-2-one (E-2), DFT calculations have been used to corroborate experimental findings. acs.orgnih.gov These theoretical models have successfully calculated the relative free energies of the isomers, confirming the slight thermodynamic preference for E-2. The calculated free energy difference (ΔrG) between the two isomers aligns well with the experimentally observed equilibrium. acs.orgnih.govvulcanchem.com

Mechanistic Investigations of Reaction Pathways

Mechanistic investigations into the this compound system have largely focused on the competing iodine-catalyzed isomerization pathways. acs.orgnih.govvulcanchem.com The key finding is that both Z/E isomerization and hydrogen-shift isomerization can occur simultaneously, and the final product distribution is governed by the relative thermodynamic stabilities of the possible isomers. acs.org

The reaction pathway begins with the generation of iodine atoms, which then attack the alkene. uregina.ca For (E)-5-phenyl-3-penten-2-one, this can lead to two outcomes. The first is Z/E isomerization, proceeding through the addition-rotation-elimination mechanism to form the less stable (Z)-isomer. The second is a hydrogen-shift isomerization, which involves the migration of the double bond to yield (E)-5-phenyl-4-penten-2-one. acs.orgvulcanchem.com Experimental and computational studies confirm that the equilibrated system is a mixture of the two hydrogen-shift isomers (E-1 and E-2), with the Z-isomers being thermodynamically disfavored and not significantly present. acs.orgresearchgate.net

Elucidation of Intermediates and Transition States

Computational studies have provided significant insight into the specific intermediates and transition states involved in the reaction pathways of this compound. uregina.caacs.org

In the iodine-catalyzed Z/E isomerization, the primary intermediate is an iodo-pentenyl-2-one radical. uregina.ca For this compound, the alkene double bond is conjugated on one side to a phenyl group and on the other to an acetyl group. Theoretical calculations show a preference for the iodine atom to add to the carbon that is not part of the more stabilizing conjugated system, allowing the resulting radical to be resonance-stabilized. uregina.caacs.org Upon addition of the iodine atom, the conjugation is interrupted, which influences the stability of the intermediate. uregina.canih.gov

The transition state with the highest energy barrier, and thus the one that determines the reaction rate, corresponds to the internal rotation around the C-C single bond of this iodo-radical intermediate. uregina.caacs.org The height of this rotational barrier is dictated primarily by steric hindrance. uregina.ca

Table 1: Calculated Energies for Iodine-Catalyzed Isomerization of this compound

| Parameter | Value (kJ mol⁻¹) | Description |

|---|---|---|

| Relative Energy of cis-isomer | 21.13 | The energy of the cis isomer relative to the trans isomer. uregina.ca |

| Rotational Barrier | 35.4 | The energy barrier for the internal rotation of the iodo-radical intermediate, representing the rate-determining step. uregina.ca |

Table 2: Experimental and Theoretical Free Energy Difference for Hydrogen-Shift Isomerization

| Parameter | Value (kcal mol⁻¹) | Description |

|---|---|---|

| ΔrGexpt. 298 | -0.7 | The experimentally determined standard free energy change at 298 K for the isomerization of E-1 to E-2. acs.orgnih.gov |

| ΔrGtheo. 298 | -1.1 | The theoretically calculated (DFT) standard free energy change at 298 K for the isomerization of E-1 to E-2. acs.orgnih.gov |

Reactivity and Transformations of 5 Phenyl 3 Penten 2 One in Complex Syntheses

Asymmetric Catalytic Epoxidation and Hydroperoxidation

The electron-deficient olefin of 5-phenyl-3-penten-2-one is an excellent substrate for asymmetric epoxidation and hydroperoxidation reactions. Organocatalysis, in particular, has emerged as a powerful tool for these transformations, offering a metal-free approach to chiral epoxides and hydroperoxides, which are valuable synthetic intermediates.

The organocatalytic asymmetric epoxidation of α,β-unsaturated ketones using hydrogen peroxide can be effectively catalyzed by primary amines derived from Cinchona alkaloids. acs.org (E)-5-Phenyl-3-penten-2-one has been identified as a suitable substrate in these processes. mpg.deuni-koeln.de The reaction demonstrates high enantioselectivity, controlled by the chiral catalyst.

In a study utilizing a primary amine catalyst derived from epiquinine, the epoxidation of (E)-5-phenyl-3-penten-2-one proceeded with excellent enantioselectivity. uni-koeln.de The reaction conditions, catalyst choice, and resulting stereochemical outcomes are critical for the successful synthesis of the desired chiral epoxide. The performance of different catalysts highlights the sensitivity of the reaction to the catalyst's structure. For instance, while the trifluoroacetic acid (TFA) salt of 9-amino-9-deoxyepiquinine provided good conversion and high enantioselectivity for similar substrates, the use of two equivalents of TFA could drive the reaction to full conversion with even higher enantiomeric ratios. uni-koeln.de

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (er) |

| (E)-6-Phenyl-3-hexen-2-one | [9-NH2-epiQ • TFA] | Epoxide | - (57% conv.) | 98:2 |

| (E)-6-Phenyl-3-hexen-2-one | [9-NH2-epiQ • 2TFA] | Epoxide | - (full conv.) | 99.5:0.5 |

| (E)-5-Phenyl-3-penten-2-one | Cinchona Primary Amine / H₂O₂ | Epoxide/Hydroperoxide | High | High |

This table presents data for substrates structurally similar to this compound to illustrate the scope and efficiency of the Cinchona primary amine-catalyzed epoxidation. Data adapted from reference uni-koeln.de.

The substrate scope extends to various enones, but the steric and electronic properties of the substrate significantly influence reactivity and selectivity. For (E)-5-phenyl-3-penten-2-one, the phenyl group at the δ-position does not impede the catalytic turnover, and high enantioselectivity is achieved. This highlights the robustness of the catalytic system in accommodating substrates with aryl substituents. uni-koeln.de

The mechanism of the Cinchona primary amine-catalyzed epoxidation involves a dual-activation catalytic cycle. acs.org The reaction is initiated by the condensation of the α,β-unsaturated ketone with the primary amine catalyst to form a chiral iminium ion. This activation lowers the LUMO of the enone, making the β-carbon more susceptible to nucleophilic attack.

Simultaneously, the tertiary amine of the Cinchona backbone (the quinuclidine (B89598) nitrogen) acts as a general base, activating hydrogen peroxide to facilitate its conjugate addition to the iminium ion. This step forms a nucleophilic enamine-peroxide intermediate. acs.org Subsequent intramolecular cyclization via attack of the peroxide onto the iminium carbon, followed by hydrolysis, releases the chiral epoxide and regenerates the catalyst. acs.org

Proposed Catalytic Cycle:

Iminium Ion Formation: The catalyst condenses with the enone (e.g., this compound) to form a reactive iminium ion.

Nucleophilic Attack: Hydrogen peroxide, activated by the quinuclidine nitrogen, adds to the β-position of the iminium ion.

Enamine Formation: This addition generates an enamine intermediate.

Cyclization & Epoxide Formation: The enamine attacks the peroxide intramolecularly to form the epoxide ring.

Hydrolysis & Catalyst Regeneration: The product epoxide is released upon hydrolysis, and the primary amine catalyst is regenerated to re-enter the catalytic cycle.

Stereoinduction is governed by the chiral environment created by the catalyst. The specific conformation of the iminium ion intermediate, dictated by the rigid framework of the Cinchona alkaloid, effectively shields one face of the double bond. The nucleophilic attack by the hydroperoxide anion is therefore directed to the less sterically hindered face, leading to the observed high enantioselectivity. acs.org

Substrate Scope and Enantioselectivity in Organocatalytic Processes

Cyclization Reactions and Ring-Closing Metathesis

The dienone structure of this compound makes it a candidate for various cyclization reactions, enabling the synthesis of cyclic and polycyclic frameworks. These transformations include metal-catalyzed metathesis and iodine-promoted cycloisomerizations.

Carbonyl-olefin ring-closing metathesis (RCM) is a powerful synthetic strategy for the formation of cyclic compounds, such as five-, six-, and seven-membered rings. nih.govmdpi.com This reaction involves the intramolecular exchange of a carbonyl group and an olefin, typically catalyzed by a transition metal. acs.org Iron(III) chloride has been reported as a simple and effective catalyst for this transformation, proceeding through a proposed oxetane (B1205548) intermediate. acs.orgrsc.org

For a substrate like this compound, a carbonyl-olefin RCM reaction could theoretically lead to the formation of a five-membered ring, specifically a substituted 1-methyl-2-phenylcyclopent-2-en-1-ol derivative, after tautomerization of the initial cyclic enol ether product. The reaction is driven by the formation of a stable cyclic system. While direct examples using this compound are not prominent in the literature, the scope of iron-catalyzed carbonyl-olefin metathesis has been shown to encompass a broad range of substrates, suggesting its applicability to this dienone. acs.org

Molecular iodine has been identified as an efficient catalyst for the cycloisomerization of conjugated dienals into substituted 2-cyclopentenones. nih.gov This transformation, analogous to a Nazarov cyclization, can be applied to dienone systems like this compound. The reaction likely proceeds through the activation of the carbonyl group by iodine, acting as a Lewis acid.

The proposed mechanism involves:

Coordination of iodine to the carbonyl oxygen, enhancing the electrophilicity of the conjugated system.

An intramolecular 4π-electrocyclization, where the terminal olefin attacks the activated carbonyl or the γ-carbon of the enone system.

Rearomatization and catalyst turnover to yield the final cyclopentenone product.

For this compound, this reaction would be expected to produce a substituted cyclopentenone, offering a direct route to five-membered carbocycles under mild, metal-free conditions. nih.govrsc.org

The conjugated double bond in this compound makes it a suitable two-atom component (dipolarophile) in [3+2] annulation reactions for the construction of five-membered rings. rsc.org These reactions involve the cycloaddition of a three-atom dipole, such as an azomethine ylide, a nitrone, or a nitrile ylide, across the C=C double bond of the enone.

For example, a phosphine-catalyzed [3+2] annulation reaction between an allenoate (as the three-carbon precursor) and an activated alkene can produce highly functionalized cyclopentenes. rsc.org In a different approach, reacting this compound with a suitable 1,3-dipole would lead to the synthesis of five-membered heterocyclic systems. The regioselectivity of the addition is controlled by the electronic nature of both the dipole and the dipolarophile. The electron-withdrawing acetyl group polarizes the double bond, directing the nucleophilic end of the dipole to the β-carbon of the enone. This strategy provides a convergent and efficient pathway to complex heterocyclic scaffolds.

Iodine-Catalyzed Cycloisomerization to Cyclopentenones

Michael-Aldol and Conjugate Addition Reactions

The presence of the α,β-unsaturated carbonyl system in this compound makes it an excellent Michael acceptor. It can react with a variety of nucleophiles in a conjugate addition fashion. For instance, the reaction with thiols proceeds via a 1,4-addition mechanism. scribd.com This reactivity is fundamental to domino reactions, such as the Michael-Aldol sequence, which allows for the rapid construction of complex cyclic and polycyclic structures. wikipedia.org These sequential reactions, often involving multiple Michael additions or a combination of Michael and aldol (B89426) reactions, are powerful tools for building molecular complexity in a single pot. wikipedia.org

Research has shown that this compound can participate in tandem 1,4-addition reactions. For example, when reacted with the complex Os(NH(3))(5)(eta(2)-benzene), it can form metastable benzenium intermediates that further react with carbon nucleophiles. nih.gov This controlled addition across the conjugated system highlights its utility in stereoselective synthesis. nih.gov

Table 1: Examples of Conjugate Addition Reactions with Phenyl-pentenone Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4-Phenyl-3-buten-2-one | Thiol | 1,4-addition product | scribd.com |

| 3-Penten-2-one | Phenylacetylene | Asymmetric conjugate addition product | rsc.org |

| 4-Phenyl-3-buten-2-one | MethylMagnesium Bromide | Double addition product | scribd.com |

Derivatization for Accessing Polyfunctional Molecules

The strategic modification, or derivatization, of this compound opens pathways to a diverse range of polyfunctionalized molecules. greyhoundchrom.com These transformations leverage the inherent reactivity of the enone system to introduce new functional groups and build complex molecular architectures.

A notable transformation of this compound and its derivatives is the synthesis of γ-aryl-β-diketones. orgsyn.org One method involves the hydrolysis of 4-methoxy-5-phenyl-3-penten-2-one to produce 1-phenyl-2,4-pentanedione. orgsyn.org β-Diketones are significant synthetic intermediates and are present in many biologically active compounds. mdpi.com The synthesis of these structures is a key area of interest in organic chemistry. mdpi.comresearchgate.net For example, cobalt-catalyzed reactions of aryl alkenes can produce γ-diketones, which can then be used to synthesize various heterocyclic compounds. acs.org

Table 2: Synthesis of γ-Aryl-β-Diketones

| Starting Material | Reagents/Conditions | Product | Reference |

| 4-Methoxy-5-phenyl-3-penten-2-one | Hydrolysis | 1-Phenyl-2,4-pentanedione | orgsyn.org |

| Aryl Alkenes | Cobalt(II) catalyst, Ketone | γ-Diketone | acs.org |

This compound and its analogs serve as valuable precursors in the synthesis of chiral and optically active molecules. The asymmetric reduction of the carbon-carbon double bond in chalcone (B49325) derivatives, which share the α,β-unsaturated ketone motif, can lead to chiral dihydrochalcones with high enantioselectivity. lookchem.com

A stereospecific synthesis of 5-phenyl-2S-pentanol, a useful intermediate for central nervous system active agents, has been developed starting from a chiral ketone. google.com Although this specific example does not directly start from this compound, it demonstrates the utility of related phenyl-pentanone structures in accessing enantiomerically pure compounds. The development of chiral stationary phases for chromatography often involves the synthesis of chiral microporous organic networks, highlighting the broader importance of chiral synthesis. jiangnan.edu.cn The use of chiral derivatizing agents is a common strategy to determine the absolute configuration of polyfunctional compounds by NMR. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a significant focus of organic chemistry. frontiersin.orgopenmedicinalchemistryjournal.com The reactivity of α,β-unsaturated ketones like this compound can be harnessed to construct these important ring systems. mdpi.com

For instance, γ-diketones, which can be synthesized from precursors related to this compound, can react with hydrazine (B178648) hydrate (B1144303) to form pyridazines, a class of nitrogen-containing heterocycles. acs.org Furthermore, tandem strategies involving benzannulation and ring-closing metathesis have been developed for the synthesis of polycyclic benzofused nitrogen heterocycles. nih.gov While not directly employing this compound, these methods illustrate the general principle of using functionalized building blocks to construct complex heterocyclic architectures. nih.gov Patented methods also describe the production of nitrogen-containing heterocycles, such as those with pyridine (B92270) and quinoline (B57606) rings, from pentenone derivatives. google.com

Computational and Advanced Spectroscopic Methodologies in 5 Phenyl 3 Penten 2 One Research

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the properties of 5-Phenyl-3-penten-2-one at the molecular level. These computational approaches allow for the detailed exploration of its electronic structure, the energetics of its various forms, and the pathways of its transformations.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules like this compound. uam.es DFT calculations have been instrumental in corroborating experimental findings regarding the isomerization of this compound. vulcanchem.comacs.org For instance, these calculations have confirmed the free energy differences between its isomers. vulcanchem.comacs.org Specifically, in studies of the isomerization between (E)-5-phenyl-3-penten-2-one (E-1) and (E)-5-phenyl-4-penten-2-one (E-2), DFT calculations determined the free energy differences to be -0.7 and -1.1 kcal mol⁻¹, supporting experimental observations that E-2 is in moderate excess at equilibrium. acs.org

DFT methods, such as B3LYP, are frequently chosen due to their balance of computational cost and accuracy, making them suitable for calculations on moderately sized molecules. nih.gov These calculations are used to determine various energetic and structural properties, providing a theoretical foundation for understanding the molecule's behavior. nih.gov

Ab Initio Methods (e.g., MP2, G3) for High-Level Calculations

For more rigorous and high-accuracy calculations, ab initio methods are employed. Techniques like Møller-Plesset perturbation theory (MP2) and Gaussian-3 (G3) theory provide a more detailed and accurate picture of the molecular system. nih.gov While computationally more demanding, these methods are valuable for benchmarking results from less expensive methods like DFT and for studying systems where electron correlation effects are particularly important. nih.gov

In the broader context of computational chemistry, composite methods like G3//B3LYP (G3B3) and G3(MP2)//B3LYP (G3MP2B3) are utilized to compute molecular structures, vibrational frequencies, and energies with high precision. nih.gov These model chemistries combine results from several ab initio calculations to achieve a high level of accuracy. nih.gov For instance, methods like G3(MP2)-RAD have been used to compute bond dissociation energies for related aromatic molecules. nih.gov

Computational Modeling of Potential Energy Surfaces and Transition States

The concept of a Potential Energy Surface (PES) is central to understanding chemical reactions. researchgate.netlibretexts.org A PES maps the potential energy of a molecule as a function of its geometry, allowing for the identification of stable isomers (energy minima) and the transition states that connect them (saddle points). libretexts.org

For this compound, computational modeling of the PES is crucial for elucidating the mechanisms of its isomerization reactions. vulcanchem.combyu.edu By calculating the energies of various molecular arrangements, researchers can map out the lowest energy pathways for transformations, such as the hydrogen-shift isomerization between its conjugated and non-conjugated forms. vulcanchem.com This involves locating the transition state structures and calculating the energy barriers for the reaction, providing insight into the reaction kinetics. byu.edu Relaxed potential energy surface scans are a specific technique used to explore the energy landscape related to specific conformational changes, such as intramolecular proton transfer. researchgate.netresearchgate.net

Prediction and Validation of Spectroscopic Data for Isomer Assignment

A significant application of computational chemistry in the study of this compound is the prediction of spectroscopic data to aid in the assignment of its isomers. vulcanchem.comacs.org Theoretical calculations of properties like nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the structure of the observed isomers. vulcanchem.com

For example, the computation of Boltzmann-weighted ¹H NMR spectra has proven useful in confirming the assignment of the E-1 and E-2 isomers of phenylpentenone. acs.org This approach involves calculating the expected NMR spectrum for each isomer and then weighting them based on their calculated relative energies to produce a theoretical spectrum for the equilibrium mixture, which can then be compared to the experimental spectrum. acs.org This integration of theoretical and experimental data provides a powerful tool for structural elucidation. researchgate.net

Advanced Spectroscopic Characterization Techniques

Alongside computational methods, advanced spectroscopic techniques are vital for the experimental investigation of this compound, particularly for monitoring its reactions in real-time.

Electrospray-Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray-Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful technique for the real-time monitoring of chemical reactions in solution. researchgate.netuni-oldenburg.de This method allows for the direct analysis of reaction mixtures, enabling the detection of reactants, products, and even short-lived intermediates. uni-oldenburg.de

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is fundamental in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. Chiral chromatography, encompassing both gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as the predominant technique for separating the enantiomers of chiral compounds like this compound and determining their relative abundance. uma.esnih.gov

Chiral Gas Chromatography (GC)

Chiral GC is a powerful method for the enantioseparation of volatile compounds. The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. gcms.cz The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

For ketones, CSPs based on derivatized cyclodextrins are commonly employed. gcms.czrsc.org For instance, capillary columns with phases like permethylated β-cyclodextrin are widely used. gcms.cz In some cases, derivatization of the analyte can enhance enantioselective interactions with the CSP. For ketones, trifluoroacetylation can improve separation on specific columns, such as the Chiraldex G-TA. nih.gov The selection of the appropriate CSP and the optimization of the temperature program are critical for achieving baseline separation of the enantiomers. Multidimensional gas chromatography (MDGC) represents an advanced approach that offers very high resolution, which is particularly useful for analyzing chiral compounds in complex mixtures. researchgate.net

Table 1: Example of Chiral GC Parameters for Analysis of α,β-Unsaturated Ketones

This table illustrates typical conditions for chiral GC analysis, based on established methods for similar compounds. rsc.orggoogle.com

| Parameter | Value |

| Column | Varian Chirasil-DEX-CB (25 m x 0.25 mm) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Temperature Program | 75 °C (1 min) / 1 °C min⁻¹ to 125 °C / 30 °C min⁻¹ to 180°C (2 min) |

| Example Retention Times | tR1: 35.00 min (major enantiomer), tR2: 35.42 min (minor enantiomer) |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used method for enantiomeric excess determination. uma.es The technique's strength lies in the vast array of commercially available chiral stationary phases, which can separate a broad spectrum of compounds. For α,β-unsaturated ketones, CSPs based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are particularly effective. oup.comjsmcentral.org Columns like Chiralpak AS-H (amylose tris(S)-1-phenylethyl-carbamate) or Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power for various chiral molecules. rsc.orgjsmcentral.orgwiley-vch.de

The separation is achieved by running a mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), through the column. rsc.org The enantiomers interact differently with the chiral phase, leading to separation. The choice of mobile phase composition and the use of additives can be fine-tuned to optimize resolution. jsmcentral.org

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

The following table details a representative set of conditions for the chiral HPLC separation of enantiomers, modeled on successful separations of related compounds. jsmcentral.orgwiley-vch.de

| Parameter | Value |

| Instrument | Shimadzu VP-series with UV Detector |

| Column | Chiralpak AS-H (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | n-Hexane / Ethanol (99:1 v/v) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 25 °C |

| Example Results | tR1: 17.37 min, tR2: 18.42 min, Resolution (Rs): >1.5 |

High-Resolution Nuclear Magnetic Resonance (NMR) for Isomer Differentiation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. uobasrah.edu.iq It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms, making it highly effective for differentiating isomers and analyzing the conformation of this compound.

Isomer Differentiation

NMR spectroscopy allows for the unambiguous differentiation between constitutional isomers and stereoisomers (E/Z isomers).

Constitutional Isomers: Each constitutional isomer possesses a unique pattern of atomic connectivity, resulting in a distinct NMR spectrum. For example, this compound can be clearly distinguished from its isomer, 4-phenyl-3-penten-2-one, by analyzing the chemical shifts (δ) and splitting patterns in both ¹H and ¹³C NMR spectra. rsc.org The number of signals, their integration (in ¹H NMR), and their specific chemical shifts serve as a unique fingerprint for the molecular structure. mdpi.com

E/Z Isomerism: The geometry of the double bond in this compound can be determined from the coupling constant (³J) between the vinylic protons at C3 and C4. For the (E)-isomer (trans), the coupling constant is typically larger (around 15-18 Hz), whereas for the (Z)-isomer (cis), it is smaller (around 10-12 Hz).

Table 3: Representative ¹H and ¹³C NMR Data for an (E)-α,β-Unsaturated Ketone

This table shows characteristic chemical shifts for a compound structurally similar to (E)-5-phenyl-3-penten-2-one, which are crucial for structural verification and isomer differentiation. rsc.org

| Position | ¹H NMR (δ, ppm) | Multiplicity, J (Hz) | ¹³C NMR (δ, ppm) |

| C1 (CH₃) | 2.43 | s | 25.6 |

| C2 (C=O) | - | - | 200.0 |

| C3 (CH) | 7.46 | d, J ≈ 16 Hz | 135.7 |

| C4 (CH) | 6.91-6.96 | m | 131.4 |

| C5 (CH₂) | ~2.8 (estimated) | t | ~30 (estimated) |

| Phenyl (C's) | 7.28-7.42 | m | 128.4 - 139.4 |

Conformational Analysis

For α,β-unsaturated ketones, a key conformational feature is the rotation around the C2-C3 single bond, which can lead to either an s-trans or s-cis conformation. While NMR can provide insights into the preferred conformation, the use of specialized techniques is often required. acs.org

One powerful method involves the use of Lanthanide Shift Reagents (LSRs), such as tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃). libretexts.org An LSR is a chiral Lewis acid that coordinates to a Lewis basic site in the analyte molecule, in this case, the carbonyl oxygen of the ketone. libretexts.org This coordination induces significant changes (shifts) in the ¹H NMR spectrum. The magnitude of this lanthanide-induced shift (LIS) is dependent on the distance and angle of the proton relative to the lanthanide ion. Protons closer to the coordination site experience a larger downfield shift. libretexts.org By analyzing the LIS values for different protons, detailed conformational information can be deduced. Furthermore, because the LSR is itself chiral, it forms diastereomeric complexes with the enantiomers of a chiral analyte, causing separate signals for each enantiomer to appear in the NMR spectrum, a phenomenon that can also be used for determining enantiomeric purity. google.comlibretexts.org

Future Directions and Emerging Research Avenues for 5 Phenyl 3 Penten 2 One

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 5-Phenyl-3-penten-2-one and related α,β-unsaturated ketones, often achieved through condensation or olefination reactions, stands to benefit immensely from the development of next-generation catalysts. acs.org Future research will likely pivot towards catalysts that offer superior control over stereoselectivity (E/Z isomerism) and chemoselectivity, while operating under milder, more sustainable conditions.

Key areas of exploration include:

Earth-Abundant Metal Catalysts: There is a significant trend toward replacing precious metal catalysts with those based on earth-abundant and less toxic metals like manganese, iron, and copper. For instance, recent studies have demonstrated that manganese(I) hydride complexes can effectively catalyze the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, a transformation of fundamental importance. acs.org Applying such systems to this compound could provide efficient pathways to saturated ketones or other selectively reduced products without requiring harsh additives. acs.org

Asymmetric Catalysis: The development of chiral transition metal catalysts is crucial for asymmetric synthesis, enabling the production of specific enantiomers. luc.edu For derivatives of this compound that possess chiral centers, employing asymmetric catalysts, such as palladium(II) complexes with chiral ligands, could unlock pathways to enantiomerically pure compounds for applications in medicinal chemistry or materials science. luc.edu

Heterogeneous and Nanocatalysts: To improve catalyst recyclability and simplify product purification, research into solid-supported catalysts is expanding. Zeolite-encapsulated rhodium catalysts, for example, combine the benefits of homogeneous and heterogeneous catalysis. google.com Developing similar systems for the aldol (B89426) condensation or Wittig-type reactions used to synthesize this compound could lead to more industrially viable and environmentally friendly processes.

| Catalyst System Type | Potential Application for this compound | Advantages | Research Focus |

| Manganese(I) Pincer Complexes | Chemoselective 1,4-hydrogenation of the C=C bond. acs.org | Earth-abundant metal, high chemoselectivity, mild conditions (low H₂ pressure), no base additives required. acs.org | Optimizing ligand design for broader substrate scope and higher turnover numbers. |

| Palladium(0) Complexes | Isomerization reactions, synthesis from homoallyl alcohols. acs.orgdoi.org | High efficiency under mild conditions, tunable reactivity based on ligand and substrate structure. doi.org | Developing catalysts for traceless, one-pot synthesis of complex unsaturated ketones. acs.org |

| Inorganic Ammonium Salts | Aldol condensation synthesis. google.com | More efficient than traditional strong base catalysts for certain substrates, potentially lower cost. google.com | Exploring ionic liquid media to enhance catalyst performance and recovery. google.com |

| Chiral Pd(II) Complexes | Asymmetric transformations of derivatives. luc.edu | Enables synthesis of specific stereoisomers, crucial for biologically active molecules. luc.edu | Design of novel chiral ligands to improve enantioselectivity in various reactions. |

Development of New Reactivity Modes and Transformations

Beyond established reactions at the carbonyl group and the conjugated system, future research will aim to uncover novel reactivity patterns for this compound. vulcanchem.com This involves using the compound as a scaffold to build more complex molecular architectures.

Emerging areas of interest include:

Cyclization and Annulation Reactions: The α,β-unsaturated ketone moiety is an excellent precursor for the synthesis of heterocyclic compounds. Research has shown that related unsaturated ketones can be converted into pyrazoline, isoxazoline, and pyridine (B92270) derivatives, many of which exhibit biological activity. nih.govnih.gov Future work could systematically explore the cycloaddition and condensation reactions of this compound with various dinucleophiles to generate novel libraries of heterocyclic compounds.

Regiospecific Functionalization: Developing methods for the selective functionalization at different positions of the molecule (e.g., the benzylic position, the phenyl ring, or the terminal methyl group) is a key challenge. This could involve transition-metal-catalyzed C-H activation or developing novel organoboron or organoselenium intermediates that allow for regiospecific cross-coupling reactions. cdnsciencepub.com

Isomerization Control: The equilibrium between this compound and its non-conjugated isomer, 5-phenyl-4-penten-2-one, has been studied. acs.orgnih.gov Future research could focus on developing catalytic systems that can selectively and reversibly control this isomerization, effectively using it as a "switch" to protect or activate the conjugated system for subsequent transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. Applying this technology to the synthesis and transformation of this compound is a promising future direction.

Potential benefits and research avenues include:

Enhanced Safety and Heat Management: Many reactions used to synthesize α,β-unsaturated ketones, such as aldol condensations, can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways and improving product selectivity.

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow system can lead to higher yields and reduced formation of byproducts. This is particularly relevant for managing the delicate equilibrium in isomerization reactions involving this compound. nih.gov

Automated Optimization and Discovery: Integrating flow reactors with automated sampling, real-time analysis (e.g., via inline IR or NMR spectroscopy), and machine learning algorithms can accelerate reaction optimization. Such platforms could rapidly screen different catalysts, solvents, and conditions for the synthesis of this compound or its derivatives, drastically reducing development time.

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry has already proven valuable in understanding the properties of this compound. vulcanchem.comnih.gov Future research will increasingly rely on more advanced computational models to move from explanation to prediction.

Key future applications of computational studies include:

Predictive Catalyst Design: Instead of relying solely on experimental screening, Density Functional Theory (DFT) and machine learning models can be used to design novel catalysts in silico. By calculating transition state energies and reaction profiles, researchers can predict which catalyst structures will offer the highest activity and selectivity for a desired transformation of this compound.

Mechanism Elucidation: For newly discovered reactions, computational modeling is an indispensable tool for elucidating complex reaction mechanisms. For example, in the iodine-catalyzed isomerization of this compound, DFT calculations were crucial to corroborate the experimentally observed free energy differences between isomers. acs.orgnih.gov

Spectroscopic Prediction: Advanced computational methods can accurately predict spectroscopic data, such as NMR spectra. Boltzmann-weighted ¹H NMR spectra calculations have been used to confirm the structural assignment of isomers of phenylpentenone. acs.orgnih.gov This predictive power can accelerate the characterization of new, complex derivatives.

| Computational Method | Application to this compound | Key Findings / Future Goal | Reference |

| Density Functional Theory (DFT) | Isomerization studies; calculation of thermodynamic properties. | Corroborated experimental free energy differences between isomers (ΔrG ≈ -0.7 to -1.1 kcal/mol). Future: Predict reaction pathways with new catalysts. | acs.orgnih.gov |

| Boltzmann-weighted NMR Spectra Calculation | Confirmation of isomer structures. | Aided in the correct assignment of the E-1 and E-2 isomers by matching computed spectra to experimental data. Future: Rapidly identify products in complex reaction mixtures. | acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | - | Future: Study the interaction of this compound with solvents or at catalyst surfaces to optimize reaction conditions. | |

| Machine Learning (ML) Models | - | Future: Predict structure-activity relationships for new derivatives or optimize reaction yields based on a matrix of experimental and computed data. |

Q & A

Q. Methodological Guidance

- Frameworks : Apply PICOT for hypothesis structuring , FINER for feasibility checks , and QSAR for derivative studies .

- Data Analysis : Use ANOVA for variable impact , meta-analyses for contradiction resolution , and triangulation for validation .

- Ethics : Ensure compliance with REACH and ICH guidelines for environmental/toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.